6-Methyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
6-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 6th position of the pyrazole ring distinguishes this compound from other pyrazolopyridines.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 6-methyl-1h-pyrazolo[4,3-b]pyridine belongs, have been extensively studied . They have been found to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It’s worth noting that compounds with a pyrazolo[3,4-b]pyridine scaffold have shown significant inhibitory activity in various biological assays .
Biochemical Pathways
Compounds with a similar pyrazolo[3,4-b]pyridine structure have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing a pyrazolo[3,4-b]pyridine scaffold have demonstrated significant anticancer activity against various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives. One common method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in a solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrazolopyridine N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazolopyridine derivatives.
Scientific Research Applications
6-Methyl-1H-pyrazolo[4,3-b]pyridine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Comparison with Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[4,3-c]pyridine
- 1H-pyrazolo[4,3-b]pyridine
Comparison: 6-Methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. Compared to other pyrazolopyridines, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-methyl-1H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJHZWDXMYTOIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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